

# Application Notes and Protocols: IL-23 Blockade Experiments in Animal Models

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: IV-23

Cat. No.: B12422238

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

Interleukin-23 (IL-23) is a heterodimeric cytokine that has emerged as a "master regulator" in the pathogenesis of several chronic inflammatory and autoimmune diseases, including psoriasis, rheumatoid arthritis, and inflammatory bowel disease.<sup>[1]</sup> Composed of a unique p19 subunit and a p40 subunit shared with IL-12, IL-23 is crucial for the differentiation, survival, and expansion of T helper 17 (Th17) cells and other immune cells like innate lymphoid cells (ILCs).<sup>[2][3]</sup> These cells, in turn, produce pro-inflammatory cytokines such as IL-17 and IL-22, which drive tissue inflammation and pathology.<sup>[2][4]</sup>

Animal models are indispensable tools for investigating the *in vivo* role of the IL-23/IL-17 axis and for the preclinical evaluation of therapeutic agents that block IL-23 signaling.<sup>[5][6]</sup> These models allow for the controlled study of disease mechanisms and the assessment of drug efficacy, pharmacokinetics, and pharmacodynamics. This document provides detailed protocols and summarized data for common animal models used in IL-23 blockade experiments.

## IL-23 Signaling Pathway

IL-23 exerts its function by binding to a heterodimeric receptor complex on the surface of target immune cells. This complex consists of the IL-12 receptor beta 1 (IL-12R $\beta$ 1) subunit and the IL-23-specific receptor (IL-23R) subunit.<sup>[2][4]</sup> This binding event initiates an intracellular signaling cascade primarily through the Janus kinase (JAK) and signal transducer and activator of

transcription (STAT) pathway. Specifically, JAK2 associated with IL-23R and TYK2 associated with IL-12R $\beta$ 1 are activated, leading to the phosphorylation and activation of STAT3.[4][7] Activated STAT3 then translocates to the nucleus to induce the transcription of target genes, including those for the pro-inflammatory cytokines IL-17A, IL-17F, and IL-22, as well as the gene for the IL-23 receptor itself, creating a positive feedback loop.[2][8]



[Click to download full resolution via product page](#)

Caption: IL-23 Signaling via the JAK-STAT Pathway.

## General Experimental Workflow for IL-23 Blockade

A typical preclinical study to evaluate an IL-23 inhibitor involves several key stages, from animal selection and disease induction to therapeutic intervention and endpoint analysis. The workflow ensures robust and reproducible data generation for assessing the compound's efficacy.

[Click to download full resolution via product page](#)

Caption: General workflow for IL-23 blockade studies in animal models.

# Application Note 1: Imiquimod (IMQ)-Induced Psoriasis Model

The topical application of imiquimod, a Toll-like receptor 7/8 (TLR7/8) agonist, on mouse skin induces a robust inflammatory response that closely mimics human plaque psoriasis.[\[5\]](#)[\[9\]](#)[\[10\]](#) This model is characterized by key psoriatic features such as erythema (redness), scaling, and skin thickening (acanthosis), as well as infiltration of immune cells.[\[11\]](#)[\[12\]](#) Critically, the pathogenesis is dependent on the IL-23/IL-17 axis, making it a highly relevant and widely used model for testing anti-psoriatic drugs, including IL-23 inhibitors.[\[9\]](#)[\[10\]](#)[\[12\]](#)

## Experimental Protocol: IMQ-Induced Psoriasis in Mice

- Animals: Female BALB/c or C57BL/6 mice, 8-10 weeks old. House in specific pathogen-free (SPF) conditions.
- Materials:
  - Imiquimod 5% cream (e.g., Aldara).
  - Control cream (vehicle, e.g., Vaseline or a control cream base).
  - Calipers for measuring ear and skin thickness.
  - Anti-mouse IL-23p19 neutralizing antibody or other test articles.
  - Phosphate-buffered saline (PBS) for vehicle control of antibody injections.
- Procedure:
  1. Animal Preparation: Anesthetize mice and shave a small area (approx. 2x2 cm) on the dorsal back. Allow at least 24 hours for skin recovery.
  2. Disease Induction: Apply a daily topical dose of 62.5 mg of 5% imiquimod cream (equivalent to 3.125 mg active ingredient) to the shaved back and right ear for 5-6 consecutive days.[\[9\]](#) The control group receives an equivalent amount of control cream.[\[5\]](#)

3. Therapeutic Intervention: Administer the IL-23 blocking antibody (e.g., via intraperitoneal injection) either prophylactically (starting on Day 0) or therapeutically (starting on Day 2 or 3 after IMQ application). The vehicle control group for the antibody receives PBS injections.

4. Monitoring and Scoring:

- Monitor body weight and overall health daily.
- Measure ear and back skin thickness daily using digital calipers.
- Score the severity of skin inflammation on the back daily using a modified Psoriasis Area and Severity Index (PASI) system, assessing erythema, scaling, and thickness on a scale of 0 to 4 (0=none, 1=slight, 2=moderate, 3=marked, 4=very marked). The sum of these scores constitutes the total daily score.[11]

5. Terminal Analysis (Day 6 or 7):

- Euthanize mice and collect treated skin and ear tissues.
- Collect spleens and lymph nodes for immunological analysis.
- Process tissues for histology (H&E staining), cytokine analysis (qPCR, ELISA), and flow cytometry.

## Quantitative Data Summary: IL-23 Blockade in IMQ Psoriasis Model

| Parameter Assessed              | Vehicle Control (IMQ + PBS)           | IL-23 Blockade (IMQ + anti-IL-23) | Reference |
|---------------------------------|---------------------------------------|-----------------------------------|-----------|
| Ear Thickness                   | Significant increase (>50%)           | Reduced increase (20-30%)         | [12]      |
| Back Skin Thickness             | Significant increase (up to 50-100%)  | Reduced increase (20-30%)         | [12]      |
| PASI Score                      | Moderate to severe erythema & scaling | Slight erythema & scaling         | [12]      |
| Epidermal Thickness (Histology) | Marked increase                       | Significant decrease vs. vehicle  | [12]      |
| Dermal Infiltration (Histology) | Important increase in immune cells    | Significant decrease vs. vehicle  | [12]      |
| IL-17 & IL-22 Gene Expression   | Upregulated                           | Significantly downregulated       | [9]       |

## Application Note 2: Collagen-Induced Arthritis (CIA) Model

Collagen-induced arthritis (CIA) is a widely used animal model for human rheumatoid arthritis (RA).<sup>[13]</sup> Immunization of susceptible mouse strains (e.g., DBA/1) with type II collagen emulsified in adjuvant leads to the development of an aggressive, inflammatory polyarthritis with features of synovitis and bone erosion.<sup>[13]</sup> Studies have shown that IL-23 is critical for the development of CIA, particularly in the initiation phase of the disease.<sup>[14][15][16]</sup> IL-23p19 deficient mice are protected from developing CIA, highlighting the pathway's importance.<sup>[15]</sup> [17]

## Experimental Protocol: Collagen-Induced Arthritis in Mice

- Animals: Male DBA/1 mice, 8-10 weeks old.
- Materials:

- Bovine or chicken type II collagen (CII).
  - Complete Freund's Adjuvant (CFA) and Incomplete Freund's Adjuvant (IFA).
  - 0.1 M acetic acid.
  - Anti-mouse IL-23p19 neutralizing antibody or other test articles.
- Procedure:
    1. Antigen Preparation: Dissolve CII in 0.1 M acetic acid overnight at 4°C. Emulsify the CII solution with an equal volume of CFA.
    2. Primary Immunization (Day 0): Inject 100 µL of the emulsion intradermally at the base of the tail.
    3. Booster Immunization (Day 21): Prepare a similar emulsion of CII with IFA and administer a 100 µL intradermal injection at the base of the tail.
    4. Therapeutic Intervention:
      - Prophylactic: Begin antibody administration before the clinical onset of arthritis (e.g., starting day 15).[14][15]
      - Therapeutic: Begin antibody administration after the first clinical signs of arthritis appear (typically around day 25-30).
    5. Monitoring and Scoring:
      - Begin monitoring for signs of arthritis around Day 21, three times per week.
      - Score each paw for inflammation on a scale of 0 to 4 (0=normal, 1=erythema and mild swelling of one joint, 2=erythema and mild swelling of more than one joint, 3=erythema and moderate swelling of the entire paw, 4=severe swelling and ankylosis). The maximum score per mouse is 16.
    6. Terminal Analysis:

- At the end of the study (e.g., Day 40-50), euthanize mice.
- Collect paws/joints for histological analysis to assess inflammation, cartilage damage, and bone erosion.
- Collect blood serum to measure levels of anti-CII antibodies (IgG1, IgG2a) and cytokines.[\[14\]](#)
- Collect draining lymph nodes for ex vivo cell stimulation and cytokine analysis.

## Quantitative Data Summary: IL-23 Blockade in CIA Model

| Parameter Assessed         | Vehicle Control (CIA + PBS) | Prophylactic anti-IL-23 Treatment         | Therapeutic anti-IL-23 Treatment       | Reference                                                      |
|----------------------------|-----------------------------|-------------------------------------------|----------------------------------------|----------------------------------------------------------------|
| Arthritis Score (Mean)     | High (e.g., 8-12)           | Significantly suppressed disease severity | No significant amelioration of disease | <a href="#">[14]</a> <a href="#">[15]</a> <a href="#">[16]</a> |
| Disease Incidence          | ~80-100%                    | Significantly reduced                     | No significant effect                  | <a href="#">[14]</a> <a href="#">[15]</a>                      |
| Anti-CII IgG1 Levels       | Elevated                    | Significantly lower                       | Not significantly different            | <a href="#">[14]</a> <a href="#">[16]</a>                      |
| Anti-CII IgG2a Levels      | Elevated                    | Lower                                     | Not significantly different            | <a href="#">[14]</a> <a href="#">[16]</a>                      |
| Synovial IL-17A Expression | Elevated                    | Markedly lower                            | Not significantly different            | <a href="#">[14]</a> <a href="#">[16]</a>                      |
| Bone Destruction           | Present                     | Prevented/Reduced                         | Not prevented                          | <a href="#">[3]</a> <a href="#">[13]</a>                       |

Note: The efficacy of therapeutic IL-23 blockade in the CIA model is debated, with most studies suggesting it is effective in the initiation phase but not in established disease.[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[17\]](#)

## Application Note 3: Dextran Sulfate Sodium (DSS)-Induced Colitis Model

DSS-induced colitis is a widely used model for inflammatory bowel disease (IBD), particularly ulcerative colitis.[\[18\]](#)[\[19\]](#) Administration of DSS in drinking water damages the colonic epithelium, allowing luminal bacteria to penetrate the mucosa and trigger a robust inflammatory response. This model is characterized by weight loss, diarrhea, bloody stools, and mucosal ulceration. The IL-23 pathway is implicated in the pathogenesis of IBD, and blocking this pathway has been shown to attenuate colitis in animal models.[\[6\]](#)[\[20\]](#)[\[21\]](#)

### Experimental Protocol: DSS-Induced Colitis in Mice

- Animals: C57BL/6 mice, 8-12 weeks old.
- Materials:
  - Dextran sulfate sodium (DSS, molecular weight 36-50 kDa).
  - Sterile drinking water.
  - Anti-mouse IL-12/23 p40 neutralizing antibody or other test articles.
- Procedure:
  1. Disease Induction: Administer 2-3% (w/v) DSS in the drinking water for 5-7 consecutive days. Replace the DSS solution every 2-3 days. The control group receives regular drinking water.
  2. Therapeutic Intervention: Administer the IL-23 pathway blocking antibody (e.g., anti-p40) via intraperitoneal injection, typically starting a day or two after DSS administration begins.  
[\[18\]](#)
  3. Monitoring and Scoring:
    - Record body weight daily.
    - Calculate a daily Disease Activity Index (DAI) score based on:

- Weight Loss: (0: <1%; 1: 1-5%; 2: 5-10%; 3: 10-15%; 4: >15%)
- Stool Consistency: (0: normal; 2: loose; 4: diarrhea)
- Rectal Bleeding: (0: none; 2: occult blood positive; 4: gross bleeding)
- The DAI is the sum of these scores divided by 3.

#### 4. Terminal Analysis (Day 8-10):

- Euthanize mice and carefully excise the colon from the cecum to the anus.
- Measure the colon length (shortening is a sign of inflammation).
- Collect colonic tissue for histological scoring of inflammation and epithelial damage.
- Isolate lamina propria lymphocytes for flow cytometry or culture.
- Process tissue for cytokine measurement (e.g., IL-6, TNF- $\alpha$ , IL-17).

## Quantitative Data Summary: IL-23 Pathway Blockade in DSS-Induced Colitis

| Parameter Assessed           | Vehicle Control (DSS + PBS)     | IL-12/23 p40 Blockade (DSS + anti-p40)      | Reference |
|------------------------------|---------------------------------|---------------------------------------------|-----------|
| Body Weight Loss             | Significant loss                | Attenuated weight loss                      | [18][22]  |
| Disease Activity Index (DAI) | High (e.g., >2.5)               | Significantly decreased                     | [18][19]  |
| Colon Length                 | Significantly shortened         | Significantly longer than vehicle control   | [18]      |
| Histological Score           | Severe inflammation, ulceration | Reduced inflammatory infiltrates and damage | [18][20]  |
| Leukocyte Infiltrate         | High                            | Reduced                                     | [22]      |
| Pro-inflammatory Cytokines   | Increased                       | Reduced                                     | [20]      |

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. IL-23 blockade with guselkumab potentially modifies psoriasis pathogenesis: rationale and study protocol of a phase 3b, randomised, double-blind, multicentre study in participants with moderate-to-severe plaque-type psoriasis (GUIDE) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IL-23 past, present, and future: a roadmap to advancing IL-23 science and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IL-23 and Th17 Disease in Inflammatory Arthritis [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]

- 6. Use of Interleukin-23 Inhibitors for the Treatment of Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | IL-23 past, present, and future: a roadmap to advancing IL-23 science and therapy [frontiersin.org]
- 9. frontierspartnerships.org [frontierspartnerships.org]
- 10. criver.com [criver.com]
- 11. Hooke - Contract Research - Imiquimod-induced psoriasis in C57BL/6 mice [hookelabs.com]
- 12. imavita.com [imavita.com]
- 13. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 14. IL-23 Dependent and Independent Stages of Experimental Arthritis: No Clinical Effect of Therapeutic IL-23p19 Inhibition in Collagen-induced Arthritis | PLOS One [journals.plos.org]
- 15. IL-23 Dependent and Independent Stages of Experimental Arthritis: No Clinical Effect of Therapeutic IL-23p19 Inhibition in Collagen-induced Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. IL-23 dependent and independent stages of experimental arthritis: no clinical effect of therapeutic IL-23p19 inhibition in collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. IL-23 orchestrating immune cell activation in arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The protective effect of IL-12/23 neutralizing antibody in sarcopenia associated with dextran sulfate sodium-induced experimental colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. dovepress.com [dovepress.com]
- 20. emjreviews.com [emjreviews.com]
- 21. IL-12 and IL-23 pathway inhibition in inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Opposing consequences of IL-23 signaling mediated by innate and adaptive cells in chemically induced colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: IL-23 Blockade Experiments in Animal Models]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12422238#il-23-blockade-experiments-in-animal-models>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)